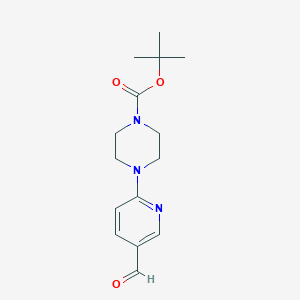

tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C15H21N3O3 and its molecular weight is 291.35 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthetic Chemistry Applications

The compound is instrumental in the synthesis of complex molecules, such as vandetanib, a drug used in cancer treatment. Vandetanib's synthesis involves several steps, including substitution, deprotection, and cyclization, where tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate plays a critical role. This demonstrates the compound's utility in creating high-value pharmaceuticals through intricate synthetic pathways, highlighting its commercial significance in manufacturing scale (W. Mi, 2015).

Pharmaceutical Research

Piperazine derivatives, including structures related to tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate, are central to designing drugs with diverse therapeutic uses. These derivatives are found in medications addressing psychological disorders, cardiovascular diseases, and cancer, among others. Modifying the substitution pattern on the piperazine nucleus significantly influences the medicinal potential of the resultant molecules, underscoring the versatility and importance of piperazine-based compounds in drug discovery and development (A. Rathi, R. Syed, Han-Seung Shin, Rahul V. Patel, 2016).

Environmental Applications

Synthetic phenolic antioxidants (SPAs), which include structures similar to this compound, are extensively used in industrial and commercial products to extend shelf life by retarding oxidative reactions. Studies on SPAs focus on their environmental occurrence, human exposure, and potential toxicity, suggesting the importance of developing novel SPAs with lower toxicity and environmental impact. This research direction points to the need for compounds that offer the benefits of SPAs while minimizing health and ecological risks (Runzeng Liu, S. Mabury, 2020).

Safety and Hazards

This compound is harmful if swallowed, in contact with skin, or if inhaled . It may cause respiratory irritation and serious eye irritation . Protective measures such as wearing protective gloves, clothing, and eye/face protection are recommended . In case of contact with skin or eyes, rinse cautiously with water for several minutes .

Mecanismo De Acción

Target of Action

It’s worth noting that similar compounds have been found to exhibit antibacterial activities against gram-positive strains (staphylococcus aureus and bacillus subtilis) and gram-negative strains (escherichia coli and pseudomonas aeruginosa) .

Biochemical Pathways

Given its potential antibacterial activity , it may interfere with essential bacterial processes such as cell wall synthesis, protein synthesis, or DNA replication.

Result of Action

Based on its potential antibacterial activity , it may lead to bacterial cell death by disrupting essential cellular processes.

Análisis Bioquímico

Biochemical Properties

tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate: plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound can act as an inhibitor or activator of specific enzymes, altering their catalytic activity. It also binds to proteins, affecting their conformation and stability. These interactions are crucial for understanding the biochemical pathways in which this compound is involved .

Cellular Effects

The effects of This compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit signaling pathways, leading to changes in cellular responses. It also affects gene expression by binding to transcription factors or other regulatory proteins, thereby altering the transcription of specific genes. Additionally, it impacts cellular metabolism by interacting with metabolic enzymes, influencing the production and utilization of metabolites .

Molecular Mechanism

The molecular mechanism of This compound involves its binding interactions with biomolecules. It can bind to enzymes, inhibiting or activating their activity. This compound also interacts with proteins, altering their conformation and function. These interactions lead to changes in gene expression and cellular responses. For instance, by binding to transcription factors, it can modulate the transcription of specific genes, leading to changes in protein synthesis and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its activity and effects. Long-term exposure to this compound can result in alterations in cellular function, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of This compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as modulating enzyme activity and cellular responses. At high doses, it can be toxic, leading to adverse effects on cellular function and overall health. Studies have shown that there is a threshold dose beyond which the compound’s effects become detrimental, highlighting the importance of dosage optimization in research and therapeutic applications .

Metabolic Pathways

This compound: is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, this compound can inhibit or activate metabolic enzymes, leading to changes in the production and utilization of metabolites. These interactions are crucial for understanding the metabolic pathways in which this compound is involved and its overall impact on cellular metabolism .

Transport and Distribution

The transport and distribution of This compound within cells and tissues are essential for its activity and function. This compound is transported by specific transporters and binding proteins, which facilitate its movement across cellular membranes and its accumulation in specific cellular compartments. These interactions are crucial for understanding the compound’s localization and its effects on cellular function .

Subcellular Localization

The subcellular localization of This compound is critical for its activity and function. This compound is directed to specific compartments or organelles within the cell, where it exerts its effects. Targeting signals and post-translational modifications play a crucial role in directing this compound to its specific subcellular locations. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and its overall impact on cellular function .

Propiedades

IUPAC Name |

tert-butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O3/c1-15(2,3)21-14(20)18-8-6-17(7-9-18)13-5-4-12(11-19)10-16-13/h4-5,10-11H,6-9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NETKWTAEPIGRLQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=C2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50594525 |

Source

|

| Record name | tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479226-10-3 |

Source

|

| Record name | tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(Cyclopropylmethyl)amino]propanenitrile](/img/structure/B1288021.png)